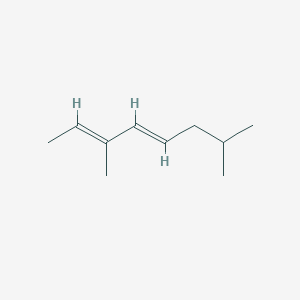
3,7-Dimethylocta-2E,4E-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dimethylocta-2E,4E-diene is an organic compound with the molecular formula C₁₀H₁₈. It is a hydrocarbon that belongs to the class of acyclic monoterpenoids. This compound is characterized by its two double bonds located at the 2nd and 4th positions of the octadiene chain, and the presence of methyl groups at the 3rd and 7th positions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethylocta-2E,4E-diene can be achieved through various organic synthesis methods. One common approach involves the use of Grignard reagents. For instance, the reaction of 3,7-dimethyl-1,6-octadiene with a suitable Grignard reagent under controlled conditions can yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic processes. Catalysts such as palladium or platinum can be used to facilitate the hydrogenation or dehydrogenation reactions required to form the desired compound. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dimethylocta-2E,4E-diene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
3,7-Dimethylocta-2E,4E-diene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,7-Dimethylocta-2E,4E-diene involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. In anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3,7-Dimethyl-1,6-octadiene
- 2,6-Dimethyl-4,6-octadiene
- 3,7-Dimethyl-2,4-octadiene
Uniqueness
3,7-Dimethylocta-2E,4E-diene is unique due to its specific double bond configuration (E,E) and the positions of the methyl groups. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
Propiedades
Fórmula molecular |
C10H18 |
|---|---|
Peso molecular |
138.25 g/mol |
Nombre IUPAC |
(2E,4E)-3,7-dimethylocta-2,4-diene |
InChI |
InChI=1S/C10H18/c1-5-10(4)8-6-7-9(2)3/h5-6,8-9H,7H2,1-4H3/b8-6+,10-5+ |
Clave InChI |
NXFMFYVNTLULFW-SOYUKNQTSA-N |
SMILES isomérico |
C/C=C(\C)/C=C/CC(C)C |
SMILES canónico |
CC=C(C)C=CCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-(Prop-2-en-1-yl)phenyl]methyl}oxirane](/img/structure/B14645080.png)
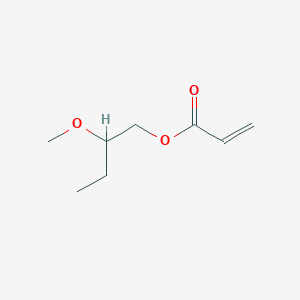
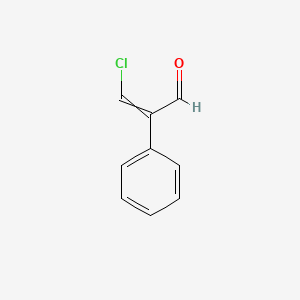
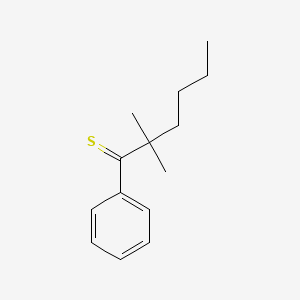
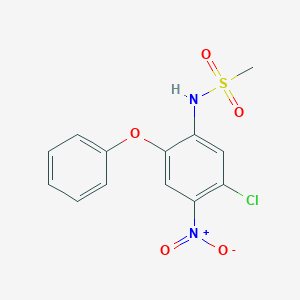
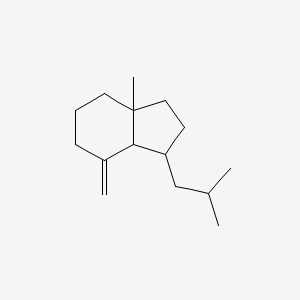
![1-Methyl-1-(3-nitropropyl)-1,3,4,9-tetrahydroindeno[2,1-c]pyran](/img/structure/B14645124.png)

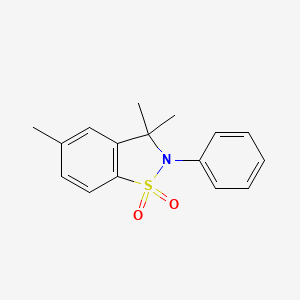
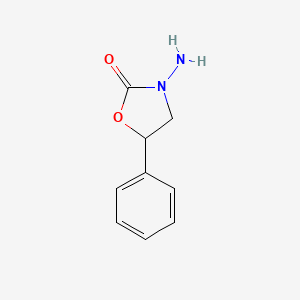
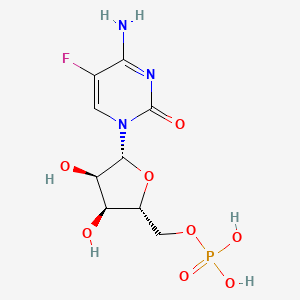
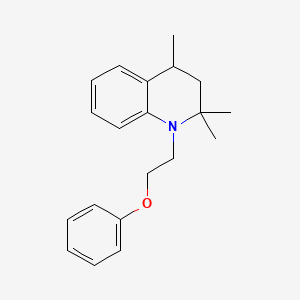
![2-[Chloro(nitro)methylidene]-1-methylimidazolidine](/img/structure/B14645158.png)
![3-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propan-1-ol](/img/structure/B14645160.png)
